molecular formula C18H32N2O6 B1406639 8-oxa-2-azaspiro[4.5]decane;oxalic acid CAS No. 1651840-84-4

8-oxa-2-azaspiro[4.5]decane;oxalic acid

Cat. No.: B1406639
CAS No.: 1651840-84-4
M. Wt: 372.5 g/mol
InChI Key: XZXYCQCIQSKHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXYCQCIQSKHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-oxa-2-azaspiro[4.5]decane;oxalic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

8-oxa-2-azaspiro[4.5]decane;oxalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-oxa-2-azaspiro[4.5]decane;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Oxa-2-Azaspiro[4.5]decane vs. Other Spirocyclic Amines

Structural Analogs:
Compound Name Key Structural Differences Synthesis Yield Applications Reference
8-Oxa-2-azaspiro[4.5]decane Oxa (O) at position 8, aza (N) at position 2 12.1% Antibacterial agents, drug discovery
1,4-Dioxa-8-azaspiro[4.5]decane Two oxygen atoms at positions 1 and 4 Not reported Serotonin receptor ligands
6-Oxa-2-azaspiro[4.5]decane hydrochloride Oxygen at position 6 Not reported Pharmaceutical intermediates

Key Findings :

  • Bioactivity: 8-Oxa-2-azaspiro[4.5]decane derivatives exhibit enhanced antibacterial activity (MIC ≤ 1 µg/mL against S. aureus) compared to non-spirocyclic quinolones .
  • Synthetic Complexity : Lower yields (12–38%) for spirocyclic amines vs. linear analogs due to steric challenges in ring formation .

Oxalic Acid vs. Other Dicarboxylic Acids

Physical and Hygroscopic Properties:
Acid Name Molecular Formula Hygroscopicity (Growth Factor, Gf) Crystallization Behavior Environmental Role
Oxalic acid C₂H₂O₄ Gf = 1 (non-hygroscopic) Crystallizes upon dehydration Pollutant degradation via ·OH radicals
Malonic acid C₃H₄O₄ Gf = 1.53 No crystallization observed Aerosol hygroscopicity enhancer
Succinic acid C₄H₆O₄ Gf = 1 Crystallizes at low humidity Industrial precursor

Key Findings :

  • Hygroscopicity : Oxalic acid is less hygroscopic than malonic or citric acids, limiting its role in aerosol water uptake .

8-Oxa-2-Azaspiro[4.5]decane in Drug Design

  • Antibacterial Activity: Derivatives like 1-cyclopropyl-6-fluoro-7-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-8-oxa-2-azaspiro[4.5]dec-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 6i) show potent activity (MIC = 0.5 µg/mL) against Gram-positive pathogens .
  • Comparison with Non-Spiro Analogs: Spirocyclic amines improve metabolic stability and target binding affinity vs. linear amines due to rigid conformational constraints .

Oxalic Acid in Combination Therapies

  • Acaricidal Synergy: Combined with postbiotics and oregano oil, oxalic acid reduces V. destructor mite viability by 90%, outperforming standalone treatments .
  • Environmental Catalysis : In Fe(III)-oxalic acid systems, UV light generates ·OH radicals, achieving 95% degradation of dimethyl phthalate (DMP) at pH 3.0 .

Biological Activity

8-Oxa-2-azaspiro[4.5]decane; oxalic acid is a unique spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and its applications in research and drug development.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological significance. The presence of an oxalic acid moiety allows for participation in various acid-base reactions, while the nitrogen atom facilitates nucleophilic substitutions and coordination with metal ions.

Enzyme Inhibition

Research indicates that 8-oxa-2-azaspiro[4.5]decane; oxalic acid exhibits inhibitory effects on several enzymes, most notably vanin-1 and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). These enzymes play crucial roles in metabolic processes and inflammation regulation. Inhibition of vanin-1 has been linked to altered metabolic flux and reduced inflammatory responses.

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. Its ability to modulate these pathways suggests potential therapeutic applications in conditions characterized by dysregulated metabolism or inflammation.

The mechanism of action involves binding interactions with specific biomolecules. The compound's structure allows it to fit into the active sites of target enzymes, leading to their inhibition or modulation. This interaction can significantly impact biological pathways associated with metabolism and inflammation.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that 8-oxa-2-azaspiro[4.5]decane; oxalic acid effectively inhibits vanin-1 activity at low concentrations without significant toxicity to cells. This suggests a promising therapeutic profile for conditions such as chronic inflammation.
  • Animal Models : Dosage-dependent effects were observed in animal models, where lower doses resulted in effective enzyme inhibition with minimal adverse effects. This highlights the compound's potential for safe therapeutic use.
  • Stability and Degradation : Stability studies indicate that the compound remains effective under standard storage conditions (2-8°C), maintaining its biological activity over time, which is critical for pharmaceutical applications.

Applications in Research

8-Oxa-2-azaspiro[4.5]decane; oxalic acid has diverse applications across various fields:

  • Medicinal Chemistry : Used as a scaffold for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators.
  • Biological Research : Investigated for its role in metabolic studies and as a potential therapeutic agent for inflammatory diseases.
  • Industrial Applications : Employed in producing specialty chemicals due to its unique structural properties .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits vanin-1 and 17β-HSD1
Antimicrobial EffectsExhibits antimicrobial and antifungal properties
Metabolic ModulationAlters metabolic pathways
Therapeutic PotentialPromising candidate for anti-inflammatory therapies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxa-2-azaspiro[4.5]decane;oxalic acid
Reactant of Route 2
Reactant of Route 2
8-oxa-2-azaspiro[4.5]decane;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.